molecular formula C10H12ClNO3S B2405453 Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 669747-36-8

Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B2405453
CAS No.: 669747-36-8
M. Wt: 261.72
InChI Key: LICKHIGCRDZQHR-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate (molecular formula: C₁₅H₁₄ClNO₃S) is a thiophene-based compound characterized by a chloroacetyl amino group at the 2-position and a methyl substituent at the 5-position of the thiophene ring . The ester functional group at the 3-position enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry. Its structural features, including the electron-withdrawing chloroacetyl group, contribute to its reactivity and ability to form stable complexes with biological targets .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICKHIGCRDZQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme inhibitors and as a tool in biochemical research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with structurally related thiophene derivatives:

Compound Name Key Substituents Structural Differences Impact on Properties
Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate Phenyl group at 5-position Replacement of methyl with phenyl Increased steric bulk may reduce solubility but enhance binding to aromatic receptors.
Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate Additional chlorine at 5-position; 4-methylphenyl substituent Extra halogen and aromatic group Enhanced electrophilicity and potential for higher antitumor activity.
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Acetyl group at 5-position; lacks chloroacetyl Simpler substituents Lower reactivity due to absence of electron-withdrawing chloroacetyl group.
Ethyl 2-[(3-chlorobenzoyl)amino]-5-methylthiophene-3-carboxylate 3-Chlorobenzoyl group instead of chloroacetyl Bulkier aromatic substituent Altered electronic properties may affect binding selectivity.

Stability and Selectivity

Compounds with phenoxyacetamido substituents (e.g., Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(phenoxyacetamido)thiophene-3-carboxylate ) exhibit improved metabolic stability due to reduced enzymatic degradation. However, the chloroacetyl group in the target compound offers a balance between reactivity and stability, making it suitable for controlled synthetic modifications .

Data Tables

Table 1: Functional Group Influence on Reactivity

Functional Group Example Compound Reactivity Profile
Chloroacetyl amino Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate High reactivity in alkylation and acylation reactions .
Phenoxyacetamido Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-(phenoxyacetamido)thiophene-3-carboxylate Moderate reactivity with enhanced enzymatic stability.
Methylcarbamoyl Ethyl 2-amino-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate Low reactivity due to poor leaving-group ability.

Biological Activity

Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a chloroacetyl amino group and an ethyl ester, which contributes to its reactivity and biological interactions. The compound's structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Covalent Bond Formation : The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or disrupting cellular processes.
  • Enzyme Inhibition : Studies indicate that the compound can inhibit mycoyltransferase activity in Mycobacterium tuberculosis, demonstrating its potential as a therapeutic agent against bacterial infections .
  • Binding Affinity : The thiophene moiety enhances binding affinity through π-π interactions with aromatic residues in target proteins.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition at micromolar concentrations.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli25 µM
Staphylococcus aureus15 µM
Mycobacterium tuberculosis10 µM

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Table 2: Anticancer Activity

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)30
A549 (lung cancer)25

Case Studies

  • Mycobacterium tuberculosis Inhibition : A study utilized fluorescence assays to evaluate the inhibition of mycoyltransferase by the compound. The results indicated a Ki value ranging from 18.2 to 71.0 µM, with structural analysis revealing the binding mode within the enzyme's active site .
  • Cancer Cell Apoptosis : Research involving HeLa cells showed that treatment with this compound led to significant apoptosis, as evidenced by increased caspase activation and DNA fragmentation assays.

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